molecular formula C10H10Cl2OS B14044204 1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14044204
M. Wt: 249.16 g/mol
InChI Key: AUYJUIROPGQDOD-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a 2-chloro-5-(methylthio)phenyl group. This compound is structurally characterized by two chlorine atoms and a methylthio (-SMe) group on the aromatic ring, which influence its electronic and steric properties.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-(2-chloro-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-5,10H,1-2H3

InChI Key

AUYJUIROPGQDOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 2-chloro-5-(methylthio)benzaldehyde with chloroacetone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chloro and methylthio groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural differences and synthesis routes among related compounds:

Compound Name Core Structure Substituents Synthesis Method Key Properties/Applications Reference
1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one Propan-2-one 2-chloro-5-(methylthio)phenyl Likely Friedel-Crafts* Intermediate for agrochemicals/pharmaceuticals
3-Chloro-1-(thiophen-2-yl)propan-1-one Propan-1-one Thiophen-2-yl Friedel-Crafts acylation Model for aromatic ketone synthesis
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one Propan-2-one 4-Methoxyphenyl hydrazinylidene Condensation reaction Pharmaceutical intermediates
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Propan-1-one 4-Chlorophenyl, cyclopropyl Not specified Study of steric effects in ketones

Notes:

  • Electronic Effects: The methylthio group in the target compound is electron-donating via resonance, contrasting with the electron-withdrawing chlorine atoms.
  • Steric Considerations: The methylthio group introduces moderate steric bulk, less pronounced than cyclopropyl substituents in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, which may hinder rotational freedom .

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